Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C13H17NO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopentane ring attached to the thiophene core. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate typically involves the following steps:
Thiophene Derivatization: The starting material, 3-methylthiophene-2-carboxylate, undergoes a cyclopentanecarboxamide reaction to introduce the cyclopentane ring.
Methylation: The resulting compound is then methylated to form the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound carboxylic acid.
Reduction: Reduction can yield this compound amine.
Substitution: Substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. It is also employed in the study of thiophene chemistry and its derivatives.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure makes it a candidate for drug design and development.
Medicine: this compound is being investigated for its medicinal properties. It may have applications in the treatment of various diseases due to its biological activity.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its derivatives are valuable in the manufacturing of pharmaceuticals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: This compound is structurally similar but lacks the cyclopentane ring.
Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate carboxylic acid: A derivative formed through oxidation.
Uniqueness: this compound is unique due to its cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
methyl 5-(cyclopentanecarbonylamino)-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-7-10(18-11(8)13(16)17-2)14-12(15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCLGVZIKDHYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2CCCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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